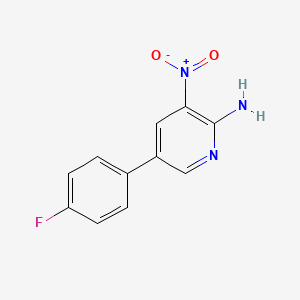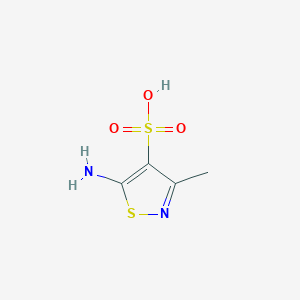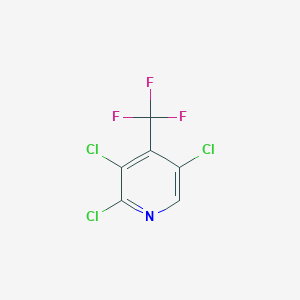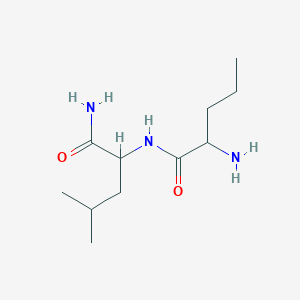
5-(4-氟苯基)-3-硝基-2-吡啶胺
描述
Synthesis Analysis
The synthesis of compounds related to 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves multi-step reactions that include nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Similarly, 5-(4-fluorophenyl)-3-chloromethyl pyridine was synthesized from 5-bromonicotinic acid using a method that suppressed side reactions and increased yield and purity, making it suitable for industrial production .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structures of 5-nitro- and 5-ethoxycarbonyl-substituted 6-phenyl-4-(3-fluorophenyl)-3,4-dihydro-(1H)-pyrimidin-2-ones were elucidated by X-ray diffraction analysis, revealing conformational peculiarities and allowing comparison with other biologically active dihydropyrimidinones . Additionally, the structure of pyrrolidine-2,3-dione derivatives was confirmed via NMR and high-resolution mass spectrometry .
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives in chemical reactions is diverse. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, yield imidazo[1,2-a]pyridines and indoles, with the product distribution depending on the substituents on the phenyl group . Moreover, nitrophenyl derivatives of pyrrole 2,5-diamides exhibit structural behavior that allows for anion binding and color change upon deprotonation, which is significant for sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. For example, the presence of a nitro group can lead to intramolecular electron transfer, as observed in the photochemistry of some nitrophenyldihydropyridines, which can result in photolabile behavior and potential applications in photoinduced electron-transfer systems . The synthesis routes and structural determinations of these compounds are crucial for understanding their reactivity and potential applications in various fields, including medicinal chemistry and materials science.
科学研究应用
硝基苯基二氢吡啶的光化学
Fasani 等人(2006)探讨了硝基苯基二氢吡啶的光化学,强调了电子转移在光敏药物(如尼卡地平)中的作用,尼卡地平是一种通过电子转移分子内过程发生光降解的药物。这项研究表明在开发新的光诱导电子转移系统中具有潜在应用 (Fasani、Fagnoni、Dondi 和 Albini,2006).
与吗啉苯基连接的嘧啶的合成
Gorle 等人(2016)合成了与吗啉苯基相连的衍生物,表现出显着的杀幼虫活性。这些化合物中氟和硝基的存在表明它们在害虫控制和生物活性剂中的潜在应用 (Gorle、Maddila、Chokkakula、Lavanya、Singh 和 Jonnalagadda,2016).
二氢嘧啶酮的晶体结构
Rybalova 等人(2004)研究了具有硝基和氟苯基的二氢嘧啶酮的晶体结构,揭示了构象特性,可用于了解生物活性化合物的性质 (Rybalova、Sedova、Gatilov 和 Shkurko,2004).
荧光团和猝灭剂碱基类似物的开发
Kimoto 等人(2010)开发了荧光团和猝灭剂碱基类似物,可用于核酸序列的检测方法,表明在分子信标和实时 PCR 中的应用,与诊断和基础研究相关 (Kimoto、Mitsui、Yamashige、Sato、Yokoyama 和 Hirao,2010).
氟化苯胺的光物理性质
Kopchuk 等人(2020)探索了含氟苯胺的合成和光物理性质,揭示了它们作为“推挽”荧光团的潜力,适用于光电器件 (Kopchuk、Starnovskaya、Shtaitz、Khasanov、Kim、Nosova、Krinochkin、Zyryanov、Rusinov 和 Chupakhin,2020).
苯并恶唑的振动光谱研究
Mary 等人(2008)对苯并恶唑衍生物进行了振动光谱研究,这对于理解材料科学中的分子相互作用和结构至关重要 (Mary、Varghese、Panicker、Ertan、Yildiz 和 Temiz-Arpaci,2008).
咪唑并吡啶酮的合成
Wang 等人(2016)讨论了咪唑并吡啶酮的合成,表明它们作为各种生物活性化合物生产中的中间体的意义 (Wang、Lu、Xiao、Zhou、Li 和 Xu,2016).
属性
IUPAC Name |
5-(4-fluorophenyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWBFHDHCJSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620756 | |
| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine | |
CAS RN |
640271-51-8 | |
| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)



